Senfolomycin B - 11031-56-4

Senfolomycin B

Catalog Number: EVT-15621171
CAS Number: 11031-56-4
Molecular Formula: C29H38N2O16S
Molecular Weight: 702.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Senfolomycin B is produced by the actinobacterium Streptomyces paulus. This organism is known for its ability to synthesize various bioactive compounds, including antibiotics and antitumor agents. The production of senfolomycin B involves culturing Streptomyces paulus under specific conditions that promote the biosynthesis of this compound .

Classification

Senfolomycin B is classified as a polyketide antibiotic. Polyketides are a diverse group of natural products synthesized by the polymerization of acetyl and propionyl units. This class includes many important pharmaceuticals, particularly those with antibacterial and antifungal properties.

Synthesis Analysis

Methods

The synthesis of senfolomycin B involves fermentation processes using Streptomyces paulus. The typical method includes inoculating spores into a suitable growth medium, followed by incubation under controlled temperature and aeration conditions. The fermentation broth is then harvested, and senfolomycin B is extracted using organic solvents such as ethyl acetate.

Technical Details

  1. Inoculation: Spores of Streptomyces paulus are inoculated into a nutrient-rich medium.
  2. Fermentation: Cultivation occurs at approximately 28°C for several days, allowing for optimal growth and metabolite production.
  3. Extraction: The fermentation broth is subjected to solvent extraction to isolate senfolomycin B, typically using ethyl acetate in multiple extractions to maximize yield .
Molecular Structure Analysis

Structure

Senfolomycin B has a complex molecular structure characterized by multiple functional groups, including methoxyl groups and a sulfonate moiety. Its molecular formula is C29H38N2O16SC_{29}H_{38}N_2O_{16}S, with a molecular weight of 702 g/mol.

Data

The structural analysis indicates that senfolomycin B possesses stereochemical configurations that contribute to its biological activity. It is closely related to other compounds in the paulomycin family, differing primarily in the configuration of certain substituents .

Chemical Reactions Analysis

Reactions

Senfolomycin B undergoes various chemical reactions typical of polyketides, including hydrolysis and oxidation. These reactions can lead to modifications that affect its biological activity and stability.

Technical Details

  • Hydrolysis: In aqueous environments, senfolomycin B can hydrolyze, leading to the release of functional groups.
  • Oxidation: Exposure to oxidative conditions may alter its methoxyl groups, potentially affecting its pharmacological properties .
Mechanism of Action

Process

Senfolomycin B exerts its biological effects primarily through inhibition of bacterial protein synthesis. It binds to specific ribosomal sites in bacteria, disrupting normal translation processes.

Data

This mechanism is similar to other antibiotics in its class, which target bacterial ribosomes and impede growth. The efficacy of senfolomycin B against various bacterial strains highlights its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Senfolomycin B typically appears as a white or off-white solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethyl acetate but has limited solubility in water.

Chemical Properties

  • Stability: Senfolomycin B exhibits stability under acidic conditions but may degrade under alkaline environments.
  • Melting Point: The melting point has not been extensively documented but is expected to fall within typical ranges for similar compounds.

Relevant data indicate that proper storage conditions are crucial for maintaining the integrity of senfolomycin B during handling and application .

Applications

Scientific Uses

Senfolomycin B has potential applications in various fields:

  • Antibiotic Development: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Pharmaceutical Research: Ongoing studies explore its efficacy against resistant bacterial strains and its potential synergistic effects with other antimicrobial agents.
  • Biotechnological Applications: Research into its biosynthetic pathways may lead to advancements in microbial fermentation technology for producing similar compounds .
Historical Context and Discovery of Senfolomycin B

Early Isolation and Taxonomic Origins in Streptomyces paulus

Senfolomycin B was first encountered during the 1960s through antibacterial compound screening programs targeting Streptomyces species, though its structural characterization lagged behind its initial detection. Early reports described it under provisional designations like NSC-163500 and U-43120, associating it with antibacterial activity against Gram-positive pathogens [2] [7]. The producing organism was taxonomically classified within the Streptomyces paulus complex – a group of soil-dwelling actinomycetes renowned for their biosynthetic versatility. Streptomyces paulus strains (including NRRL 8115 and sp. YN86) were subsequently confirmed as primary producers of senfolomycins alongside paulomycins, reflecting the metabolic capacity of this genus to generate structurally intricate glycosylated compounds [2] [8] [10]. Initial isolation protocols involved complex fermentation broth extraction and chromatographic separation techniques, which proved challenging due to the co-production of numerous structurally related analogues [2] [5]. Decades later, genome sequencing of S. paulus NRRL 8115 and Streptomyces sp. YN86 definitively localized the biosynthetic gene cluster (designated pau or plm), spanning approximately 42 genes responsible for constructing the core scaffold, specialized sugars, and tailoring modifications essential for senfolomycin/paulomycin production [2] [5].

Table 1: Key Streptomyces Strains Producing Senfolomycin/Paulomycin Compounds

Strain DesignationSource/OriginSignificance in DiscoveryMajor Compounds Identified
Streptomyces paulus NRRL 8115SoilGenome sequenced; gene cluster defined; production optimizationPaulomycin A, B, E, F; Senfolomycin A, B
Streptomyces sp. YN86Undisclosed environmentGenome sequenced; comparative cluster analysisPaulomycin derivatives
Streptomyces albus J1074Derived from S. albus GHeterologous expression studies; pathway refinementPaulomycin A, B, E; Paulomenol A, B

Structural Differentiation from Paulomycin Analogues

The definitive structural elucidation of senfolomycin B in 1988 resolved long-standing ambiguities regarding its relationship to the paulomycin family. Senfolomycin B (C₂₉H₃₈N₂O₁₆S, MW 702) was established as the dihydro derivative of senfolomycin A (C₂₉H₃₆N₂O₁₆S, MW 700), itself structurally identical to paulomycin E but possessing a reversed configuration at the 3''-methoxy group of the L-paulomycose sugar moiety [3]. Crucially, this established senfolomycin B's direct kinship to paulomycin F, sharing the identical molecular formula and core dihydro modification [3] [5]. This modification, a saturation event likely occurring late in biosynthesis, distinguishes Senfolomycin B/Paulomycin F from their unsaturated counterparts Senfolomycin A/Paulomycin E [3] [5]. The core structure shared across these analogues consists of four key domains:

  • Ring A: A quinone-like structure serving as the aglycone base.
  • D-Allose: An acetylated hexose sugar.
  • L-Paulomycose: An unusual eight-carbon branched-chain deoxysugar esterified with either isobutyric acid (paulomycin B/senfolomycin B) or 2-methylbutyric acid (paulomycin A/senfolomycin A) at the branched hydroxyl group.
  • Paulic Acid: A unique moiety featuring a rare isothiocyanate group (-N=C=S), critical for bioactivity [2] [5] [7].The precise stereochemical inversion at the 3''-O-methyl group of L-paulomycose remained the sole constitutional difference separating senfolomycin A from paulomycin E, while senfolomycin B and paulomycin F were dihydro counterparts of each, differing again only in that specific sugar stereochemistry [3].

Table 2: Structural Relationship Between Senfolomycin B and Key Analogues

Compound NameMolecular FormulaMolecular WeightCore Structural Relationship to Senfolomycin BKey Differentiating Feature(s)
Senfolomycin BC₂₉H₃₈N₂O₁₆S702Reference CompoundStereochemistry at 3''-OMe of L-paulomycose
Senfolomycin AC₂₉H₃₆N₂O₁₆S700Unsaturated precursor (before dihydro reduction)Double bond saturation; Stereochemistry at 3''-OMe of L-paulomycose
Paulomycin FC₂₉H₃₈N₂O₁₆S702Structurally identical, likely stereoisomers or same compoundPotential stereochemical difference at 3''-OMe of L-paulomycose
Paulomycin EC₂₉H₃₆N₂O₁₆S700Unsaturated analogue with different sugar configurationDouble bond; Stereochemistry at 3''-OMe of L-paulomycose
Paulomycin BC₂₉H₃₈N₂O₁₆S*~702*Shares dihydro state; differs in acyl chain & possibly sugar configIsobutyrate vs 2-methylbutyrate ester; Possible sugar stereochemistry
Paulomenol BC₂₁H₃₁NO₉S*~473*Hydrolytic derivative lacking Paulic Acid moietyAbsence of Paulic Acid (NCS group)

Note: Exact MW for Paulomycin B and Paulomenol B depend on specific acyl chain and derivatives. Core formulas based on [2] [5] [7].

Chronological Evolution of Nomenclature and Classification

The nomenclature history of senfolomycin B exemplifies the complexities arising from the independent discovery and structural characterization of closely related natural products. The compounds now known as senfolomycins were first reported in the scientific literature in 1965-1966 based on their antibacterial properties, predating the detailed structural reports of paulomycins [3]. However, the structural complexity delayed definitive characterization, leading to a period where these metabolites were referenced by alphanumeric codes (e.g., U-43120, NSC-163500) rather than systematic chemical names [2] [7]. The term "paulomycin" emerged later, coined by Argoudelis and colleagues in 1982 after solving the structures of paulomycin A and B from Streptomyces paulus 273 [2] [7]. This created a parallel nomenclature track. The critical reconciliation occurred in 1988 when advanced NMR studies and direct chromatographic comparison (HPLC, TLC) conclusively demonstrated that senfolomycin A was identical to paulomycin E except for the inverted configuration at the 3''-methoxy group of L-paulomycose, and senfolomycin B was the corresponding dihydro derivative, equivalent to paulomycin F [3]. This established the senfolomycin designation specifically for the epimeric series at that critical sugar position. Modern genomic-based reclassification of the producing strains and biosynthetic logic reinforces this chemical classification. The gene clusters (pau in S. paulus, plm in S. albus J1074) encode all enzymes for aglycone, sugar (including D-allose and L-paulomycose), and paulic acid biosynthesis, plus tailoring acyltransferases and glycosyltransferases [2] [5]. The inherent flexibility in tailoring steps (e.g., reduction leading to dihydro forms, acyltransferase substrate promiscuity) and spontaneous degradation (e.g., loss of paulic acid yielding inactive paulomenols) naturally generates the spectrum of observed analogues, including the senfolomycins [5] [7]. Contemporary classification thus positions senfolomycin B within the broader paulomycin family, specifying its unique stereochemical and saturation state.

Table 3: Chronological Evolution of Senfolomycin B Nomenclature

Time PeriodPrimary Designation(s)Basis for ClassificationKey Publications/Findings
1965-1966Senfolomycin A, Senfolomycin BAntibacterial activity reportsInitial antimicrobial characterization (Antimicrob. Agents Chemother.)
Pre-1982U-43120, NSC-163500, VolonomycinsFermentation broths, bioactivity screeningEarly isolation and biological evaluation
1982Paulomycin A, B (etc.)Structural elucidation of major components from S. paulusArgoudelis et al. (J. Antibiot.) establishes "paulomycin" name [2]
1980s (Mid-Late)O-Demethylpaulomycins, Paulomenols, PaldimycinsIdentification of structural variants & derivativesReports of natural and degradation variants [2] [5]
1988Senfolomycin A (= Paulomycin E epimer), Senfolomycin B (= Paulomycin F)Definitive NMR structural studies & comparison"Structural relationships between senfolomycins and paulomycins" (J. Antibiot.) [3]
Post-2015Senfolomycin B (Dihydro, specific epimer)Genomic basis of biosynthesis (pau/plm clusters)Gene cluster identification & pathway validation (Li et al. PLOS One, et al.) [2] [5]

Properties

CAS Number

11031-56-4

Product Name

Senfolomycin B

IUPAC Name

3-[6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

Molecular Formula

C29H38N2O16S

Molecular Weight

702.7 g/mol

InChI

InChI=1S/C29H38N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,11-12,16-18,21-23,25,30,32,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20?

InChI Key

HPQDYNPAMCQCMI-HHIRRDRHSA-N

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)O)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Isomeric SMILES

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)O)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.